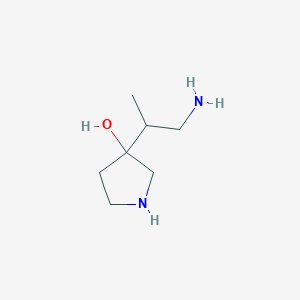![molecular formula C7H11Cl B13235470 5-(Chloromethyl)spiro[2.3]hexane](/img/structure/B13235470.png)
5-(Chloromethyl)spiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)spiro[23]hexane is a spirocyclic compound with the molecular formula C₇H₁₁Cl It features a unique spiro[23]hexane framework, which consists of two fused rings sharing a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)spiro[2.3]hexane typically involves the cycloaddition of methylenecyclopropanes (MCPs) in the presence of a catalyst. One method employs a visible-light-induced intramolecular [2 + 2] cycloaddition of MCPs using a polypyridyl iridium(III) catalyst . This reaction proceeds under mild conditions and yields the desired spirocyclic framework efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)spiro[2.3]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic framework or the chloromethyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
5-(Chloromethyl)spiro[2.3]hexane has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)spiro[2.3]hexane depends on its specific application. In chemical reactions, the spirocyclic framework provides a rigid and stable structure that can influence the reactivity and selectivity of the compound. The chloromethyl group can act as a reactive site for further functionalization, allowing the compound to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.3]hexane: Lacks the chloromethyl group but shares the same spirocyclic framework.
Spiro[3.3]heptane: A larger spirocyclic compound with a different ring size.
Spiro[2.4]heptane: Another spirocyclic compound with a different ring size and potential reactivity.
Uniqueness
5-(Chloromethyl)spiro[2.3]hexane is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.
Propriétés
IUPAC Name |
5-(chloromethyl)spiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c8-5-6-3-7(4-6)1-2-7/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSTHLFWGYBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
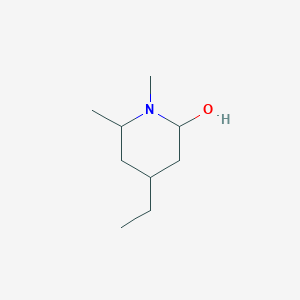
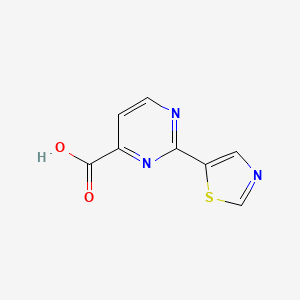
![3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13235399.png)
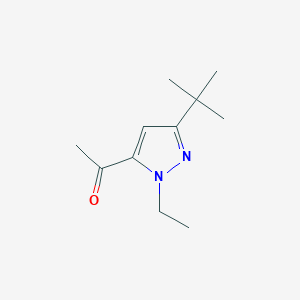
![6-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13235407.png)
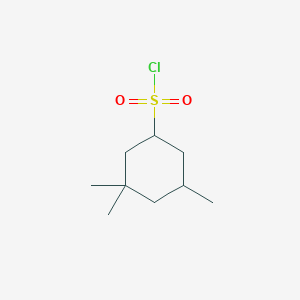
![8-Oxa-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13235419.png)
![Ethyl 2-{3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}acetate](/img/structure/B13235421.png)
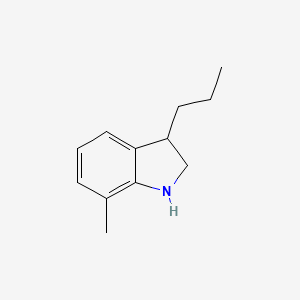
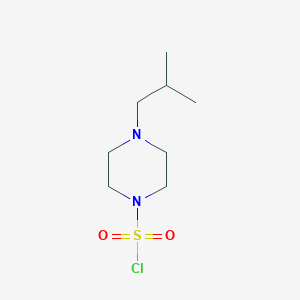
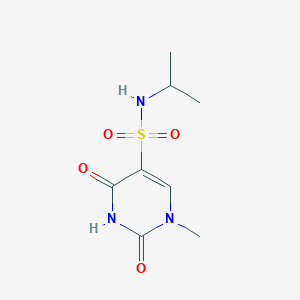
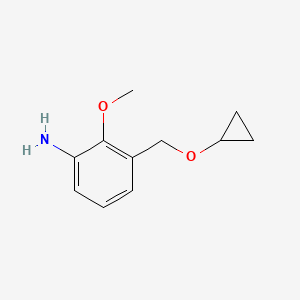
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13235467.png)
